molecular formula C7H8N2O2 B1590596 Methyl 2-methylpyrimidine-4-carboxylate CAS No. 73955-55-2

Methyl 2-methylpyrimidine-4-carboxylate

Cat. No. B1590596
CAS RN: 73955-55-2
M. Wt: 152.15 g/mol
InChI Key: HEUBBCMIYRXETJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 2-methylpyrimidine-4-carboxylate” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives, which were confirmed by elemental analyses, FT-IR, and 1 H NMR spectral studies .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methylpyrimidine-4-carboxylate” consists of a pyrimidine ring with a methyl group attached to the 2-position and a carboxylate group attached to the 4-position .


Chemical Reactions Analysis

“Methyl 2-methylpyrimidine-4-carboxylate” can participate in various chemical reactions. For example, it has been used as a starting material in the synthesis of new pyrimidine derivatives using organolithium reagents . It has also been involved in the synthesis of triazole-pyrimidine hybrids with potential neuroprotective and anti-neuroinflammatory properties .


Physical And Chemical Properties Analysis

“Methyl 2-methylpyrimidine-4-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .

Scientific Research Applications

HIV Integrase Inhibitors

One area of application is in the development of HIV integrase inhibitors. A study by Summa et al. (2006) discovered dihydroxypyrimidine carboxamide 4a as a potent and selective inhibitor for HIV integrase strand transfer. Through optimization, compounds with low nanomolar activity in cellular HIV spread assays and excellent pharmacokinetics in preclinical species were identified, demonstrating the potential of pyrimidine derivatives in antiretroviral therapy (Summa et al., 2006).

Crystal Structure Prediction

In materials science, the intermolecular interactions between pyrimidine derivatives and carboxylate groups have been analyzed to assist crystal structure prediction. Collins et al. (2010) employed cluster analysis and multivariate statistics on crystal structures containing 2-aminopyrimidine group and carboxylate group interactions, demonstrating the utility of these analyses in predicting crystal structures (Collins et al., 2010).

Dual Src/Abl Kinase Inhibitors

Another significant application is in cancer research, where Lombardo et al. (2004) identified a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors. These compounds showed excellent antiproliferative activity against both hematological and solid tumor cell lines, with one compound demonstrating complete tumor regressions in a chronic myelogenous leukemia (CML) model, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Lombardo et al., 2004).

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Abu-Youssef et al. (2010) synthesized and characterized compounds with significant activity against various bacteria and yeast strains, including S. lutea, M. lutea, S. aureus, and Candida albicans. These findings suggest the potential of pyrimidine derivatives as antimicrobial agents (Abu-Youssef et al., 2010).

Chemoselective Cyclizations

In the field of synthetic chemistry, Yoburn and Baskaran (2005) described a versatile, one-pot synthesis of 2-arylimidazole-4-carboxylic acids from arylamidines and methyl-2-chloroacetoacetate. This work demonstrates the chemoselective and mild reaction conditions achievable with pyrimidine derivatives, offering rapid access to biaryl compounds, which are valuable in pharmaceuticals and materials science (Yoburn & Baskaran, 2005).

Future Directions

The future directions of “Methyl 2-methylpyrimidine-4-carboxylate” research could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that indole derivatives, which are structurally similar to pyrimidine derivatives, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

methyl 2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUBBCMIYRXETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513600
Record name Methyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylpyrimidine-4-carboxylate

CAS RN

73955-55-2
Record name Methyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylpyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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